![molecular formula C15H13N3O2S B2405834 N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide CAS No. 1465410-11-0](/img/structure/B2405834.png)

N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

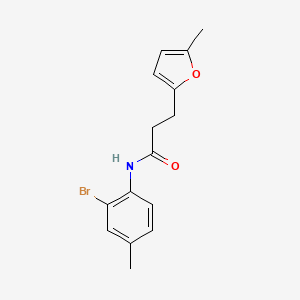

“N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide” is a novel heterocyclic amide derivative . It is obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .

Synthesis Analysis

The synthesis of this compound involves a two-step process. In the first step, 2-(thiophen-2-yl)acetic acid is activated by converting it into 2-(thiophen-2-yl)acetyl chloride. In the second step, this activated acid is reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis

The compound has been characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis

The compound is a derivative of cyanoacetamide, which is a privileged structure and an important precursor for heterocyclic synthesis . Cyanoacetamide derivatives are extensively used as reactants to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis

The compound forms dark reddish brown crystals . More specific physical and chemical properties such as melting point, solubility, and stability are not mentioned in the sources.Scientific Research Applications

Colorimetric Sensing of Fluoride Anions

A study by Younes et al. (2020) explored N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for their solid-state properties and interactions in solution, leading to the development of a compound with significant color transition in response to fluoride anions. This discovery has implications for the development of naked-eye detection tools for fluoride in solutions, showcasing the potential of similar benzamide derivatives in sensor technology (Younes et al., 2020).

Targeted Drug Delivery for Melanoma

Wolf et al. (2004) investigated radioiodinated N-(2-(diethylamino)ethyl)benzamides, revealing their selective uptake by melanotic melanoma cells. This study suggests the utility of benzamide derivatives in targeted drug delivery systems, especially for melanoma treatment, indicating a broader application of benzamide compounds in pharmaceutical research (Wolf et al., 2004).

Histone Deacetylase Inhibition for Cancer Therapy

The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) by Zhou et al. (2008) as a histone deacetylase (HDAC) inhibitor highlights the potential of benzamide derivatives in cancer therapy. MGCD0103 shows promise in blocking cancer cell proliferation and inducing apoptosis, underscoring the therapeutic applications of benzamide derivatives in oncology (Zhou et al., 2008).

Synthesis and Chemical Analysis

El‐Faham et al. (2013) demonstrated the synthesis of α-ketoamide derivatives using benzamide compounds, showcasing the versatility of benzamide derivatives in chemical synthesis and the potential for creating novel compounds with various applications, including drug development and material science (El‐Faham et al., 2013).

Antibacterial and Antifungal Activities

Research on thiophene-3-carboxamide derivatives by Vasu et al. (2003) revealed antibacterial and antifungal activities, suggesting the potential of benzamide derivatives in developing new antibiotics and antibacterial drugs (Vasu et al., 2003).

Mechanism of Action

Target of Action

It’s known that the compound interacts with lipophilic amino acids such as leu4607, ile406, ala410 .

Mode of Action

The compound’s mode of action involves a 1,3-dinucleophilic attack by active methylene reagents on the acetamido 1,3-bielectrophilic moiety . This interaction results in changes at the molecular level, leading to the formation of biologically active heterocyclic compounds .

Biochemical Pathways

The compound is part of the cyanoacetamide-N-derivatives class, which are important precursors for heterocyclic synthesis . They participate in various condensation and substitution reactions . The compound’s involvement in these biochemical pathways leads to the formation of a variety of heterocyclic compounds .

Result of Action

It’s known that many derivatives of cyanoacetamide, the class to which this compound belongs, have diverse biological activities .

Properties

IUPAC Name |

N-[2-[[cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c16-8-13(12-6-7-21-10-12)18-14(19)9-17-15(20)11-4-2-1-3-5-11/h1-7,10,13H,9H2,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBHQDIXNNEBLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC(C#N)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2405752.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2405753.png)

![N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2405754.png)

![Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2405762.png)

![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2405769.png)

![5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2405773.png)